1-(Difluoromethoxy)-4-iodo-2-methylbenzene

Description

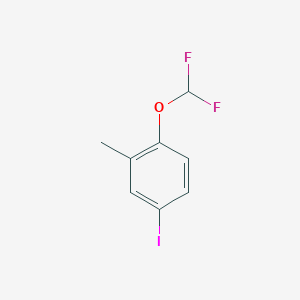

1-(Difluoromethoxy)-4-iodo-2-methylbenzene is a halogenated aromatic compound with the molecular formula C₈H₇F₂IO and a molecular weight of 284.05 g/mol. Its structure features a difluoromethoxy group (-OCF₂H) at position 1, an iodine atom at position 4, and a methyl group (-CH₃) at position 2 on the benzene ring. This compound is of significant interest in organic synthesis due to the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann reactions), and the difluoromethoxy group, which enhances metabolic stability and lipophilicity in pharmaceutical intermediates .

The synthesis of this compound likely involves halogenation and functional group introduction steps. For instance, iodination of a precursor such as 1-(difluoromethoxy)-2-methylbenzene could be achieved via electrophilic substitution or metal-mediated reactions. The difluoromethoxy group may be introduced using reagents like chlorodifluoromethane under basic conditions, as seen in analogous syntheses .

Structure

2D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2IO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWWKTVOGCDTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most direct and documented method to prepare 1-(difluoromethoxy)-4-iodo-2-methylbenzene involves the nucleophilic substitution of 4-iodo-2-methylphenol with a difluoromethylating agent under basic conditions. This method is exemplified in patent literature where 4-iodo-2-methylphenol is reacted with 2-chloro-2,2-difluoroacetic acid in the presence of potassium carbonate in a DMF/water solvent system at elevated temperature (120 °C) for 12 hours.

Detailed Procedure

- Starting Material: 4-iodo-2-methylphenol (10 g, 42.7 mmol)

- Reagents: 2-chloro-2,2-difluoroacetic acid (3.61 mL, 42.7 mmol), potassium carbonate (23.62 g, 171 mmol)

- Solvent: DMF and water mixture

- Conditions: Heated at 120 °C for 12 hours

- Workup: After cooling, the reaction mixture is diluted with ethyl acetate and water, the organic phase separated, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

- Purification: Flash chromatography using 0-10% ethyl acetate in hexanes yields the product as a clear oil.

- Yield: Approximately 24.7% (3 g, 10.56 mmol)

Characterization Data

- 1H NMR (400 MHz, DMSO-d6): δ 7.66 (d, J=1.5 Hz, 1H), 7.56 (dd, J=8.47, 2.09 Hz, 1H), 7.15 (t, J_H-F=74 Hz, 1H), 6.92 (d, J=8.47 Hz, 1H), 2.15 (s, 3H).

Alternative Difluoromethylation Strategies of Phenols

Use of Sulfonium Salt Reagents

Recent research has developed bench-stable sulfonium salts as efficient difluoromethylating reagents for phenols. Under mild conditions, these reagents enable the conversion of phenols to aryl difluoromethyl ethers, which can be adapted for iodophenol substrates.

- General Conditions: Phenol substrate, sodium hydride as base, and sulfonium salt reagent in fluorobenzene solvent at 10 °C overnight.

- Advantages: Mild reaction conditions, good functional group tolerance.

- Potential Application: This method could be adapted to 4-iodo-2-methylphenol for preparing the target compound with potentially improved yields and selectivity.

Other Difluorocarbene Sources

Phosphonium ylide reagents such as Ph3P+CF2COO− and TMSCF2Br have also been reported for difluoromethylation of phenols, though examples with complex substituted phenols like 4-iodo-2-methylphenol are limited.

Synthetic Routes Involving Halogenated Precursors and Cross-Coupling

Preparation of Halogenated Precursors

The iodinated phenol precursor, 4-iodo-2-methylphenol, can be synthesized or procured commercially. Related halogenated aromatics such as 1-bromo-3-fluoro-4-iodo-2-methylbenzene are prepared via lithiation and halogen exchange reactions at low temperature (-78 °C) using n-butyllithium and diisopropylamine in tetrahydrofuran/hexane mixtures. These intermediates serve as substrates for further functionalization.

Cross-Coupling Reactions

In some synthetic schemes, the difluoromethoxy group is introduced indirectly via palladium-catalyzed cross-coupling reactions involving aryl iodides and difluoromethyl sources or via alkynyl intermediates. For example, coupling of this compound with ethynyltrimethylsilane under Pd(0)/CuI catalysis in DMF at 65 °C yields alkynyl derivatives, which can be further functionalized.

Comparative Data Table of Preparation Methods

Summary and Research Findings

- The classical preparation of this compound typically involves nucleophilic substitution of 4-iodo-2-methylphenol with a difluoromethylating agent such as 2-chloro-2,2-difluoroacetic acid under basic conditions, yielding the target compound in moderate yield (~25%).

- Advances in difluoromethylation chemistry have introduced sulfonium salt reagents that allow for milder and potentially more efficient difluoromethoxylation of phenols, which could be adapted to this synthesis.

- The iodophenol precursor can be prepared via halogen-metal exchange reactions and serves as a versatile intermediate for further Pd-catalyzed cross-coupling reactions to diversify the aromatic scaffold.

- Purification is typically achieved by flash chromatography, and product identity is confirmed by 1H NMR spectroscopy showing characteristic aromatic and difluoromethoxy proton signals.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-iodo-2-methylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-4-iodo-2-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-iodo-2-methylbenzene exerts its effects is primarily through its interactions with various molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its binding to proteins and other biomolecules . The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(difluoromethoxy)-4-iodo-2-methylbenzene with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Effects

- Iodine vs. Methyl/Nitro Groups : The iodine atom in the target compound increases molecular weight significantly compared to methyl or nitro derivatives (e.g., 4-(difluoromethoxy)toluene). Iodine’s large atomic radius and polarizability enhance reactivity in cross-coupling reactions, unlike nitro groups, which are electron-withdrawing and require reduction for further functionalization .

- Difluoromethoxy vs. Methoxy: The difluoromethoxy group (-OCF₂H) is more electronegative and lipophilic than methoxy (-OCH₃), improving metabolic stability in drug candidates. However, methoxy groups are stronger electron donors, activating the aromatic ring toward electrophilic substitution .

Research Findings and Trends

Recent studies highlight the growing use of this compound in drug discovery. For instance, demonstrates its incorporation into pyrazolo[3,4-d]pyrimidine scaffolds, which exhibit anticancer activity .

Comparative studies indicate that iodine-substituted aromatics show higher reactivity in cross-coupling reactions than bromo or chloro analogs, albeit at a higher cost . The difluoromethoxy group’s role in improving drug bioavailability is well-documented, aligning with trends in fluorinated pharmaceutical agents .

Biological Activity

1-(Difluoromethoxy)-4-iodo-2-methylbenzene, also known by its CAS number 1062613-63-1, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and an iodine atom attached to a methyl-substituted benzene ring. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Several studies have investigated the biological activity of halogenated compounds similar to this compound. Key findings include:

- Anticancer Properties : Fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines. For example, modifications at the C-2 position of glucose analogs with halogens have shown improved inhibition of glycolysis in glioblastoma cells, indicating a potential pathway for anticancer activity .

- Enzyme Inhibition : The interactions of halogenated compounds with enzymes such as hexokinase have been documented. These interactions can lead to altered metabolic pathways that are crucial in cancer metabolism .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : Halogenated compounds can bind to specific receptors or enzymes, modulating their activity. The difluoromethoxy group may enhance binding affinity due to its electron-withdrawing properties.

- Metabolic Pathway Alteration : Similar compounds have been shown to influence metabolic pathways significantly, particularly in cancer cells where altered glycolysis is a hallmark .

- Chemical Reactivity : The presence of iodine and difluoromethoxy groups can facilitate nucleophilic substitutions and other chemical reactions, potentially leading to the formation of more biologically active derivatives .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Glycolysis

A study focused on halogenated glucose analogs demonstrated that fluorinated derivatives exhibited significantly lower IC50 values in GBM cells compared to non-fluorinated counterparts. This suggests that the incorporation of halogens can enhance the efficacy of compounds targeting metabolic pathways critical for tumor growth .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.